molecular formula C23H25ClN4O2 B6086636 [1-[(3-Chlorophenyl)methyl]triazol-4-yl]-[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]methanone

[1-[(3-Chlorophenyl)methyl]triazol-4-yl]-[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]methanone

Cat. No.: B6086636
M. Wt: 424.9 g/mol
InChI Key: FUEJNXYMCLREFO-UHFFFAOYSA-N
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Description

[1-[(3-Chlorophenyl)methyl]triazol-4-yl]-[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a piperidine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]triazol-4-yl]-[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c24-19-5-3-4-18(14-19)15-27-16-22(25-26-27)23(30)28-13-2-1-6-20(28)10-7-17-8-11-21(29)12-9-17/h3-5,8-9,11-12,14,16,20,29H,1-2,6-7,10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEJNXYMCLREFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCC2=CC=C(C=C2)O)C(=O)C3=CN(N=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(3-Chlorophenyl)methyl]triazol-4-yl]-[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]methanone typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl group, and the attachment of the piperidine ring. Common reagents used in these reactions include triazole precursors, chlorophenyl derivatives, and piperidine compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

[1-[(3-Chlorophenyl)methyl]triazol-4-yl]-[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, [1-[(3-Chlorophenyl)methyl]triazol-4-yl]-[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-[(3-Chlorophenyl)methyl]triazol-4-yl]-[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-[(3-Chlorophenyl)methyl]triazol-4-yl]-[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]methanone include other triazole derivatives, piperidine-containing compounds, and chlorophenyl-substituted molecules. Examples include:

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.

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